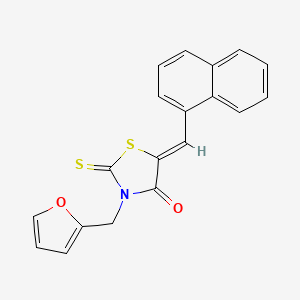![molecular formula C26H22N2O6S2 B12159078 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12159078.png)
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine-2,3-dione core, a benzothiazole ring, and a thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.
化学反应分析
Types of Reactions
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use as a biochemical probe or a lead compound in drug discovery.
Medicine: The compound might exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity could make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it might act as an inhibitor or modulator of these targets, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: This compound has a similar aromatic structure and could provide insights into the reactivity and biological activity of this compound.
Uniqueness
What sets this compound apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C26H22N2O6S2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O6S2/c1-4-34-15-8-9-16-20(13-15)36-26(27-16)28-22(14-7-10-17(32-2)18(12-14)33-3)21(24(30)25(28)31)23(29)19-6-5-11-35-19/h5-13,22,30H,4H2,1-3H3 |
InChI 键 |
KUXLOLRLRNEDQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)

![methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159012.png)
![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B12159041.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12159047.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide](/img/structure/B12159054.png)

![Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12159064.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12159065.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12159075.png)
![methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12159076.png)
